molecular formula C6H7Cl2NO B2770644 3-Chloro-3,6-dihydropyridine-1(2H)-carbonyl chloride CAS No. 2137617-94-6

3-Chloro-3,6-dihydropyridine-1(2H)-carbonyl chloride

Cat. No.: B2770644
CAS No.: 2137617-94-6
M. Wt: 180.03
InChI Key: UXWKOSVCVBPGSM-UHFFFAOYSA-N
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Description

3-Chloro-3,6-dihydropyridine-1(2H)-carbonyl chloride is a heterocyclic compound featuring a partially saturated pyridine ring with a chloro substituent at position 3 and a reactive carbonyl chloride group at position 1. This structure confers high electrophilicity to the carbonyl chloride moiety, making it a versatile intermediate in organic synthesis, particularly in the preparation of amides, esters, and pharmaceuticals. Its dihydropyridine core also allows participation in catalytic asymmetric transformations, as seen in intermediates for drugs like niraparib .

Properties

IUPAC Name

3-chloro-3,6-dihydro-2H-pyridine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl2NO/c7-5-2-1-3-9(4-5)6(8)10/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWKOSVCVBPGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(CN1C(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3,6-dihydropyridine-1(2H)-carbonyl chloride typically involves the chlorination of 3,6-dihydropyridine followed by the introduction of the carbonyl chloride group. One common method includes:

    Chlorination: 3,6-Dihydropyridine is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions to introduce the chlorine atom at the third position.

    Carbonylation: The chlorinated intermediate is then reacted with phosgene (COCl₂) to introduce the carbonyl chloride group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3,6-dihydropyridine-1(2H)-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.

    Hydrolysis: The carbonyl chloride group can be hydrolyzed in the presence of water or aqueous base to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃), potassium thiocyanate (KSCN), or primary amines can be used under mild to moderate conditions.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be employed for hydrolysis reactions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents used under anhydrous conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 3-azido-3,6-dihydropyridine, 3-thiocyanato-3,6-dihydropyridine, or 3-amino-3,6-dihydropyridine can be formed.

    Hydrolysis Product: The major product is 3-chloro-3,6-dihydropyridine-1(2H)-carboxylic acid.

    Reduction Product: The major product is 3-chloro-3,6-dihydropyridine-1(2H)-methanol.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

  • 3-Chloro-3,6-dihydropyridine-1(2H)-carbonyl chloride serves as an important intermediate in the synthesis of various complex organic molecules. Its reactive nature allows it to participate in nucleophilic substitution reactions, facilitating the formation of more complex structures. This property is particularly valuable in the development of pharmaceuticals and agrochemicals.

Synthetic Routes

  • The synthesis of this compound can be achieved through several methods, including chlorination of dihydropyridine precursors using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction conditions are critical for optimizing yield and purity, often requiring controlled temperatures and specific solvent systems.

Medicinal Chemistry

Potential Pharmaceutical Applications

  • Research indicates that this compound may act as a precursor for various pharmaceutical agents. Its derivatives have shown potential as bioactive compounds, particularly in targeting specific biological pathways related to disease mechanisms.

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For example, compounds derived from 3-chloro-3,6-dihydropyridine structures have been evaluated for their efficacy against cervical cancer cells, showing significant reductions in tumor size in animal models.
  • Inhibition of Enzymes : The compound has also been studied for its ability to inhibit enzymes implicated in fibrosis and cancer metastasis. For instance, it has been shown to inhibit lysyl oxidase-like 2 (LOXL2), which plays a critical role in extracellular matrix remodeling.

Mechanism of Action

  • The biological activity of this compound is largely attributed to its reactivity with biological nucleophiles. This reactivity allows it to form covalent bonds with specific targets within cells, potentially altering cellular functions and signaling pathways.

Biological Assays

  • Various biological assays have been employed to evaluate the effects of this compound on cell viability and proliferation. For example:
    • MTT Assays : These assays have shown that certain derivatives can significantly reduce the viability of cancer cell lines.
    • IC50 Values : The half-maximal inhibitory concentration values obtained from studies indicate potent activity against specific cellular targets related to cancer and fibrosis.

Summary Table of Applications

Application AreaDescriptionKey Findings
Chemical SynthesisUsed as an intermediate for complex organic moleculesFacilitates nucleophilic substitution reactions
Medicinal ChemistryPotential precursor for pharmaceutical agentsDerivatives show anticancer properties and enzyme inhibition
Biological ActivityInteracts with biological nucleophiles; alters cellular functionsInhibits LOXL2; reduces cancer cell viability; significant effects observed in animal models

Mechanism of Action

The mechanism of action of 3-Chloro-3,6-dihydropyridine-1(2H)-carbonyl chloride depends on its specific application. In general, the compound can interact with various molecular targets through its reactive functional groups. For example:

    Nucleophilic Substitution: The chlorine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds and functional groups.

    Hydrolysis: The carbonyl chloride group can react with water, resulting in the formation of carboxylic acids and the release of hydrochloric acid.

    Reduction: The compound can undergo reduction reactions, leading to the formation of alcohols or other reduced derivatives.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize its properties and applications, 3-Chloro-3,6-dihydropyridine-1(2H)-carbonyl chloride is compared to three related compounds: 5-chloro-6-phenylpyridazin-3(2H)-one derivatives , 2-(Chlorothio)pyridine-3-carbonyl chloride , and dihydropyridine-derived allyl halides .

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Profile Primary Applications
This compound C₆H₅Cl₂NO ~178 Carbonyl chloride, chloro, dihydropyridine Electrophilic acylations, cross-couplings Pharmaceutical intermediates, acylating agent
5-Chloro-6-phenylpyridazin-3(2H)-one derivatives C₁₀H₇ClN₂O ~206 Pyridazinone, chloro, phenyl Nucleophilic alkylations, ring modifications Bioactive molecule synthesis
2-(Chlorothio)pyridine-3-carbonyl chloride C₆H₃Cl₂NOS 208.06 Carbonyl chloride, chlorothio Thiol-disulfide exchange, acylations Thiol-reactive probes, specialty chemicals
Dihydropyridine-derived allyl halides Varies Varies Allyl halide, dihydropyridine Rhodium-catalyzed asymmetric cross-couplings Chiral drug intermediates (e.g., niraparib)

Stability and Handling

  • The dihydropyridine core in this compound is prone to oxidation, necessitating inert storage conditions. In contrast, 5-chloro-6-phenylpyridazin-3(2H)-one derivatives are more stable under ambient conditions due to their aromatic pyridazinone ring .
  • Both the target compound and 2-(Chlorothio)pyridine-3-carbonyl chloride are moisture-sensitive, but the latter’s chlorothio group increases susceptibility to hydrolysis .

Pharmaceutical Relevance

  • The target compound’s structural analogs, such as dihydropyridine-derived allyl halides, are critical in synthesizing chiral intermediates for anticancer agents like niraparib .
  • 5-Chloro-6-phenylpyridazin-3(2H)-one derivatives are explored for antimicrobial and anti-inflammatory activities, highlighting divergent therapeutic applications compared to the acylating agent role of the target compound .

Biological Activity

3-Chloro-3,6-dihydropyridine-1(2H)-carbonyl chloride is an organic compound classified as a chlorinated pyridine derivative. This compound is notable for its diverse applications in organic synthesis and potential therapeutic uses. Understanding its biological activity is crucial for its application in medicinal chemistry, particularly in the development of new pharmaceuticals.

Chemical Structure and Properties

The structure of this compound features a chlorine atom at the 3-position of the pyridine ring and a carbonyl chloride functional group. This configuration contributes to its reactivity and biological properties.

The biological activity of this compound is largely attributed to its ability to participate in nucleophilic substitution reactions, where the chlorine atom can be displaced by nucleophiles. Additionally, the carbonyl chloride group can undergo hydrolysis, leading to the formation of carboxylic acids and hydrochloric acid. These reactions can result in the formation of various bioactive compounds that may exhibit therapeutic effects.

Biological Activities

Research indicates that this compound has several biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of chlorinated pyridines exhibit significant antimicrobial properties. For instance, compounds similar to 3-Chloro-3,6-dihydropyridine have been tested against various bacterial strains and demonstrated effectiveness in inhibiting growth .
  • Anticancer Potential : Some analogs have shown promising anticancer activity. For example, certain dihydropyridine derivatives have been reported to induce apoptosis in cancer cell lines by targeting specific cellular pathways .
  • Anti-inflammatory Effects : Research has suggested that compounds with similar structures may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Antimicrobial Evaluation :
    • A study evaluated the antimicrobial efficacy of various chlorinated pyridines against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) below 50 µg/mL, suggesting strong antimicrobial potential .
  • Anticancer Activity :
    • In vitro studies assessed the cytotoxic effects of dihydropyridine derivatives on human lung cancer cells (HT-1080). Compounds were found to significantly reduce cell viability at concentrations ranging from 10 to 50 µM, indicating a dose-dependent response .
  • Anti-inflammatory Mechanisms :
    • Research into the anti-inflammatory effects of similar compounds revealed that they could inhibit NF-kB signaling pathways, thereby reducing the expression of inflammatory mediators such as TNF-alpha and IL-6 in activated macrophages .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with closely related compounds:

Compound NameStructureBiological ActivityNotes
3-Bromo-3,6-dihydropyridine-1(2H)-carbonyl chlorideStructureAntimicrobialExhibits different reactivity due to bromine substitution
3-Chloro-3,6-dihydropyridine-1(2H)-carboxylic acidStructureLess reactiveLacks carbonyl chloride group
4-Chloro-3,6-dihydropyridine-1(2H)-carbonyl chlorideStructureSimilar activitiesDifferent position of chlorine affects reactivity

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